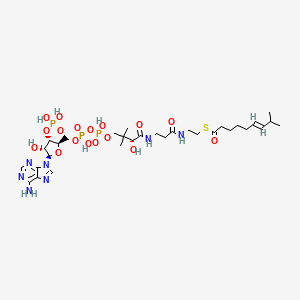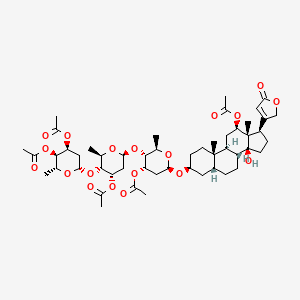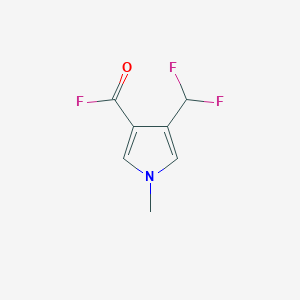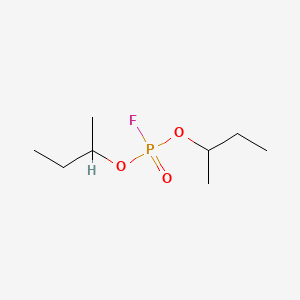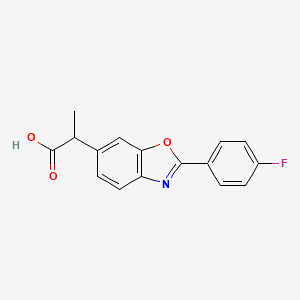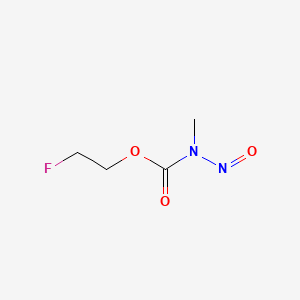
2-Fluoroethyl N-methyl-N-nitrosocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoroethyl N-methyl-N-nitrosocarbamate is an organic compound that belongs to the class of nitrosocarbamates These compounds are characterized by the presence of a nitroso group (-N=O) attached to a carbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoroethyl N-methyl-N-nitrosocarbamate typically involves the reaction of 2-fluoroethylamine with methyl isocyanate, followed by nitrosation. The reaction conditions often require a controlled environment to ensure the stability of the nitroso group.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow system. This method enhances the efficiency and yield of the compound while minimizing the exposure to hazardous reagents .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include oxidized derivatives, amines, and substituted carbamates .
Scientific Research Applications
2-Fluoroethyl N-methyl-N-nitrosocarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitroso and carbamate functionalities.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 2-Fluoroethyl N-methyl-N-nitrosocarbamate involves the formation of reactive intermediates that can interact with cellular components. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to the inhibition of critical biological processes. This compound is known to target enzymes involved in DNA replication and repair, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
N-Methyl-N-nitrosourea: Another nitrosocarbamate with similar biological activity.
2-Chloroethyl N-methyl-N-nitrosocarbamate: A structurally related compound with a chloroethyl group instead of a fluoroethyl group.
Uniqueness: 2-Fluoroethyl N-methyl-N-nitrosocarbamate is unique due to the presence of the fluoroethyl group, which can influence its reactivity and biological activity. The fluoroethyl group can enhance the compound’s stability and its ability to penetrate biological membranes, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
63982-15-0 |
|---|---|
Molecular Formula |
C4H7FN2O3 |
Molecular Weight |
150.11 g/mol |
IUPAC Name |
2-fluoroethyl N-methyl-N-nitrosocarbamate |
InChI |
InChI=1S/C4H7FN2O3/c1-7(6-9)4(8)10-3-2-5/h2-3H2,1H3 |
InChI Key |
XSUXEMCQFPVLQR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)OCCF)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


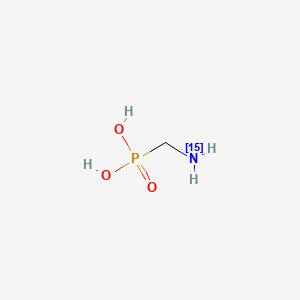
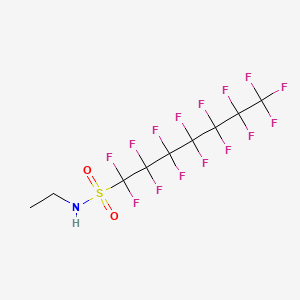
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, monolithium trisodium salt](/img/structure/B13415835.png)

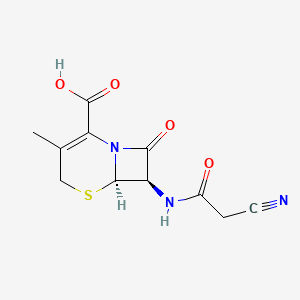
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13415853.png)
